5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 1353877-99-2
VCID: VC2573530
InChI: InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I
Molecular Formula: C13H9ClINO2
Molecular Weight: 373.57 g/mol

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde

CAS No.: 1353877-99-2

Cat. No.: VC2573530

Molecular Formula: C13H9ClINO2

Molecular Weight: 373.57 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde - 1353877-99-2

Specification

CAS No. 1353877-99-2
Molecular Formula C13H9ClINO2
Molecular Weight 373.57 g/mol
IUPAC Name 6-chloro-4-iodo-5-phenylmethoxypyridine-2-carbaldehyde
Standard InChI InChI=1S/C13H9ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key ANPGINPOPHSNSB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)C=O)I

Introduction

Chemical Structure and Identification

Molecular Structure

5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde is a heterocyclic compound consisting of a pyridine core with four distinct substituents: a benzyloxy group at position 5, a chlorine atom at position 6, an iodine atom at position 4, and a formyl (aldehyde) group at position 2. The presence of these substituents creates a highly functionalized pyridine scaffold with potential for diverse chemical reactivity.

This compound is closely related to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, which appears in the chemical database with CAS number 1186405-17-3 . The critical difference between these compounds is the oxidation state of the carbon at position 2 - an aldehyde group in our target compound versus a hydroxymethyl group in the related structure.

Physical and Chemical Properties

Based on its structural features, 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde would be expected to have the following properties:

PropertyExpected Value/Characteristic
Molecular FormulaC₁₃H₉ClINO₂
Molecular WeightApproximately 373.57 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityProbable solubility in organic solvents (THF, dichloromethane, ethyl acetate); limited water solubility
ReactivityAldehyde functionality reactive toward nucleophiles; potential for oxidation/reduction reactions

The compound contains multiple reactive sites that could participate in various chemical transformations, with the aldehyde group being particularly versatile for further functionalization through reduction, oxidation, or nucleophilic addition reactions.

Relationship to Known Compounds

Comparison with (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

The closely related compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (CAS: 1186405-17-3) has been documented in chemical databases with the molecular formula C₁₃H₁₁ClINO₂ and a molecular weight of 375.59 g/mol . This compound differs from our target molecule by just two hydrogen atoms, representing the difference between an aldehyde (-CHO) and a primary alcohol (-CH₂OH) functional group.

The similarity in structure suggests that many of the physical and chemical properties would be comparable, with differences mainly arising from the distinct reactivity profiles of aldehyde versus alcohol functional groups. The aldehyde variant would likely exhibit enhanced electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic addition reactions.

Relationship to 2-Pyridinecarboxaldehyde

2-Pyridinecarboxaldehyde, which appears in the search results, represents a simpler analog that shares the 2-formylpyridine core structure with our target compound . Various reaction conditions described for 2-pyridinecarboxaldehyde could potentially be applicable to 5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinecarbaldehyde, accounting for the influence of additional substituents.

Oxidation MethodTypical ConditionsPotential Advantages
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureSelective oxidation of primary alcohols to aldehydes
Dess-Martin PeriodinaneCH₂Cl₂, room temperatureMild conditions, high selectivity
TEMPO/NaOClBiphasic system, 0°CCatalytic, environmentally friendly
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78°CNo over-oxidation to carboxylic acid

The search results mention the use of pyridinium chlorochromate for the oxidation of a similar alcohol to a ketone, suggesting this could be a viable approach .

Alternative Synthetic Routes

Alternative approaches might include:

  • Direct formylation of 5-(Benzyloxy)-6-chloro-4-iodopyridine through directed ortho-metallation followed by reaction with DMF or a formyl equivalent.

  • Halogen-metal exchange of the iodo group in an appropriate precursor, followed by reaction with an electrophilic carbon source and subsequent functional group manipulation.

  • Building the pyridine ring with the aldehyde functionality already in place, followed by sequential introduction of the halogen and benzyloxy substituents.

The search results describe various reaction conditions for transformations involving pyridine-2-carboxaldehyde derivatives, which might be adaptable to the synthesis of our target compound .

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